molecular formula C19H21N3O4S2 B2370203 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine CAS No. 1105215-42-6

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine

Cat. No.: B2370203
CAS No.: 1105215-42-6
M. Wt: 419.51
InChI Key: WDUIZIIHOSHCIN-UHFFFAOYSA-N
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Description

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thienylsulfonyl group, and a piperidine ring

Preparation Methods

The synthesis of 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the thienylsulfonyl group and the piperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can target the oxadiazole ring or the thienylsulfonyl group, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with bacterial or viral enzymes, inhibiting their activity and thus exerting its anti-infective effects. The thienylsulfonyl group may enhance the compound’s binding affinity to certain receptors, contributing to its biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2-ethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-2-25-16-9-4-3-8-15(16)18-20-19(26-21-18)14-7-5-11-22(13-14)28(23,24)17-10-6-12-27-17/h3-4,6,8-10,12,14H,2,5,7,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUIZIIHOSHCIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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